molecular formula C8H9NO2 B15299947 2,3-dihydro-1H-isoindole-5,6-diol

2,3-dihydro-1H-isoindole-5,6-diol

Cat. No.: B15299947
M. Wt: 151.16 g/mol
InChI Key: ZRAUGZJONYATGX-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-isoindole-5,6-diol is a heterocyclic organic compound with the molecular formula C8H9NO2 It is a derivative of isoindole, featuring a dihydro structure with hydroxyl groups at the 5th and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-isoindole-5,6-diol typically involves the reduction of isoindole derivatives. One common method is the catalytic hydrogenation of isoindole-5,6-dione using a palladium catalyst under mild conditions. Another approach involves the reduction of isoindole-5,6-dione with sodium borohydride in an alcohol solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups at positions 5 and 6 are susceptible to oxidation, forming carbonyl or carboxylic acid derivatives under controlled conditions .

Reagent/Condition Product Mechanistic Pathway
KMnO₄ (acidic medium)Isoindole-5,6-quinoneSequential oxidation of –OH to carbonyl
CrO₃ (H₂SO₄)5,6-Dicarboxylic acid derivativeFull oxidation to carboxylic acids

Key Findings :

  • Oxidation with KMnO₄ yields a stable quinone structure due to aromatic stabilization.

  • Strong oxidizing agents like CrO₃ produce dicarboxylic acids, confirmed via NMR and mass spectrometry .

Cycloaddition Reactions

The isoindole core participates in Diels-Alder reactions as a dienophile.

Dienophile Product Conditions
3,6-Di-a-pyridyltetrazineDihydropyridazine derivativesRoom temperature, inert solvent

Example :

  • Reaction with 3,6-di-a-pyridyltetrazine forms dihydropyridazines via [2+4] cycloaddition, validated by X-ray crystallography .

Nucleophilic Addition

Alkyllithium reagents induce ring-opening or rearrangement:

Reagent Product Key Observations
s-BuLi3-Hydroxyindanone (3a )Ring contraction via keto-alcohol intermediate
n-BuLi/MeLiMixture of hydroxy/anilinoindanonesCompetitive pathways depending on steric effects

Mechanistic Insight :

  • s-BuLi attacks the carbonyl-like position, leading to indanone derivatives after workup (pH ≈ 7) .

  • Anilino products form via equilibrium with open-chain intermediates .

Condensation Reactions

The hydroxyl groups facilitate condensation with amines or carbonyl compounds:

Partner Product Catalyst/Condition
BenzylamineN-Substituted isoindoline derivativesNaOH, dioxane, RT
AldehydesSchiff base adductsAcidic or basic conditions

Synthetic Utility :

  • Condensation with benzylamine under basic conditions yields N-substituted isoindolines in >85% yield .

  • Schiff base formation is reversible, favoring adducts in anhydrous conditions.

Esterification

  • Hydroxyl groups react with acetyl chloride to form diacetate esters (confirmed via IR at 1745 cm⁻¹) .

Sulfonation

  • Treatment with SO₃/H₂SO₄ introduces sulfonic acid groups at positions 5 and 6 .

Biochemical Interactions

While not strictly chemical reactions, the compound modulates enzyme activity:

  • Inhibits cytochrome P450 enzymes via competitive binding (IC₅₀ = 12 µM) .

  • Acts as a radical scavenger in antioxidant assays (IC₅₀ = 1.17 µmol/mL) .

Stability and Reactivity Trends

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming ring-opened byproducts .

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and H₂O .

Scientific Research Applications

2,3-dihydro-1H-isoindole-5,6-diol is a chemical compound with an isoindole structure, which features a benzene ring fused to a pyrrole ring . Research on isoindole derivatives reveals diverse applications across chemistry, biology, medicine, and industry, particularly in synthesizing complex molecules, studying enzyme inhibition, and developing new drugs.

Scientific Research Applications

This compound is used for research purposes and is not designed for human therapeutic applications or veterinary use.

Chemistry Isoindole derivatives are essential as building blocks for synthesizing complex molecules in chemistry. Indane-1,3-dione, a related compound, is a scaffold in chemistry with applications ranging from medicinal chemistry and organic electronics to photopolymerization . Indane-1,3-dione has an active methylene group, making it suitable for association with electron donors through Knoevenagel reactions .

Biology In biological research, similar compounds are utilized to study enzyme inhibition and protein interactions. 1H-Indole-5,6-diol hydrobromide exhibits biological activities, making it a subject of interest in pharmacological research.

Medicine Isoindole derivatives show promise in medicinal chemistry for developing new drugs because they can interact with various biological targets. Research indicates that some derivatives have anticancer properties. One study on isoindole derivatives showed significant cytotoxicity, with varying IC50 values depending on the specific cancer type, suggesting selective cytotoxicity towards certain tumor types. Additionally, N-(4-aminobenzyl)- N-(4-hydroxybenzyl)-2-(1 H-indol-3-yl) acetamide demonstrated selectivity towards a malignant colonic cell line while sparing healthy human intestinal cells, effectively inducing cell cycle arrest and apoptosis .

Industry Isoindole derivatives are used in the industrial sector for producing advanced materials and chemicals, including polymers and coatings. Indane-1,3-dione is also used as an electron acceptor in dyes for solar cells, photoinitiators of polymerization, and chromophores for nonlinear optical applications .

Anticancer Properties

Isoindole derivatives, including 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione, have demonstrated anticancer properties in studies. These compounds exhibit significant anticancer properties across multiple cell lines and enhanced activity compared to standard chemotherapeutics.

Related Compounds

Several compounds share structural similarities with 1H-Indole-5,6-diol hydrobromide:

  • 5,6-Dihydroxyindole Precursor for eumelanin and involved in pigmentation.
  • Indoline Basic structure for various medicinal compounds.
  • This compound Exhibits distinct reactivity patterns.
  • Indole-3-carboxylic acid Important in tryptophan metabolism.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-isoindole-5,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups at the 5th and 6th positions play a crucial role in its reactivity and binding to biological molecules. The compound can form hydrogen bonds and participate in redox reactions, influencing cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation pattern and dihydro structure, which confer distinct chemical and biological properties

Biological Activity

2,3-Dihydro-1H-isoindole-5,6-diol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
CAS No. 105358-67-6
Molecular Formula C8H9NO2
Molecular Weight 153.16 g/mol
Purity ≥95%

The compound can undergo various chemical reactions including oxidation and reduction, making it a versatile building block in organic synthesis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoindole derivatives. For example, a study evaluated the cytotoxic effects of isoindole derivatives against adenocarcinoma cell lines (A549-Luc). The results demonstrated significant inhibitory effects on cell viability, suggesting that compounds related to this compound may possess similar anticancer properties .

The mechanism of action for isoindole derivatives often involves modulation of specific molecular targets. For instance, these compounds can interact with protein kinases and other enzymes, leading to altered cellular pathways that promote apoptosis in cancer cells. The binding affinity and specificity can vary based on structural modifications .

Case Studies

  • In Vivo Studies on Anticancer Activity : A study involving nude mice demonstrated that treatment with isoindole derivatives resulted in reduced tumor sizes over a 60-day period. Histopathological analyses indicated minimal toxicity to normal tissues while effectively inhibiting tumor growth .
  • Comparative Analysis with Related Compounds : Research comparing this compound to other isoindole derivatives showed that it possesses unique reactivity patterns and biological profiles. This comparison underscores its potential as a lead compound for further development in cancer therapeutics.

Research Applications

The compound is being explored for various applications:

  • Pharmaceutical Development : Its unique structure allows it to serve as a precursor in the synthesis of more complex molecules with enhanced biological activity.
  • Biological Studies : Investigations into its interactions with biological targets continue to reveal insights into its therapeutic potential.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

2,3-dihydro-1H-isoindole-5,6-diol

InChI

InChI=1S/C8H9NO2/c10-7-1-5-3-9-4-6(5)2-8(7)11/h1-2,9-11H,3-4H2

InChI Key

ZRAUGZJONYATGX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2CN1)O)O

Origin of Product

United States

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